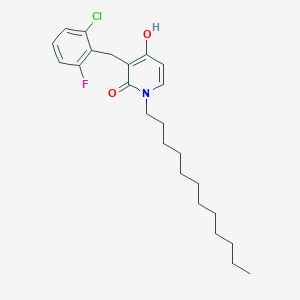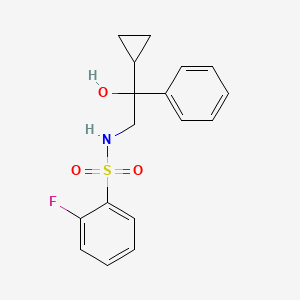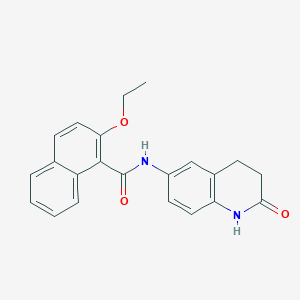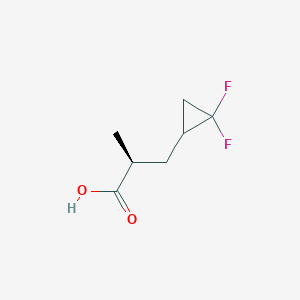
(3-(1H-tetrazol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
カタログ番号:
B2915893
CAS番号:
1421531-05-6
分子量:
418.38
InChIキー:
QQEUYHJLSLBJTK-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule. It contains several functional groups including a tetrazole ring, a phenyl ring, a piperidine ring, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The tetrazole and phenyl rings are likely to contribute to the overall stability of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity and solubility .科学的研究の応用
Synthesis and Structural Studies
- The compound has been explored in the synthesis and structural characterization of related compounds. For instance, a study detailed the synthesis and characterization of a derivative through substitution reactions and X-ray diffraction, highlighting its stable crystal structure and the presence of intermolecular hydrogen bonds (Karthik et al., 2021). Another research effort synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts in their optical properties, suggesting potential applications in low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial Activity
- Compounds structurally related to the query compound have been synthesized and evaluated for antimicrobial activity. A series of derivatives demonstrated promising antimicrobial properties, with some showing higher activity than standard drugs (Kumar et al., 2012). Another study focused on the microwave-assisted synthesis of pyrazoline derivatives, revealing significant anti-inflammatory and antibacterial activities, hinting at the potential for developing new therapeutic agents (Ravula et al., 2016).
Molecular Interaction Studies
- An investigation into the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor provided insights into its binding affinity and suggested potential applications in designing receptor-specific therapeutic agents (Shim et al., 2002).
Anticancer Activity
- Research into pyridine derivatives bearing different heterocyclic rings, including the key intermediate similar to the query compound, aimed at evaluating their anticancer activity. Some compounds showed higher antitumor activity than doxorubicin, indicating the potential for developing effective anticancer agents (Hafez & El-Gazzar, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)14-4-5-17(23-11-14)30-16-6-8-27(9-7-16)18(29)13-2-1-3-15(10-13)28-12-24-25-26-28/h1-5,10-12,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEUYHJLSLBJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(2-chloro-6-fluorobenzyl)-1-dodecyl-4-hydroxy-2(1H)-p...
Cat. No.: B2915810
CAS No.: 477860-64-3
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenze...
Cat. No.: B2915811
CAS No.: 1421508-50-0
4-((2-Hydroxy-5-methylphenyl)amino)-4-oxo-2-(phenethyla...
Cat. No.: B2915814
CAS No.: 1098633-38-5
2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-tri...
Cat. No.: B2915815
CAS No.: 878422-91-4



![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915815.png)
![5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2915816.png)
![2-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2915818.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B2915819.png)




![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2915827.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915829.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2915832.png)
